1,1,2-Tribromo-2-methyl-1-nitropropane
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Overview
Description
1,1,2-Tribromo-2-methyl-1-nitropropane is an organic compound with the molecular formula C₄H₇Br₃NO₂ It is characterized by the presence of three bromine atoms, a nitro group, and a methyl group attached to a propane backbone
Preparation Methods
The synthesis of 1,1,2-Tribromo-2-methyl-1-nitropropane typically involves the bromination of 2-methyl-1-nitropropane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1,2-Tribromo-2-methyl-1-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state compounds.
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2-Tribromo-2-methyl-1-nitropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-2-methyl-1-nitropropane involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1,1,2-Tribromo-2-methyl-1-nitropropane can be compared with other similar compounds, such as:
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used as a preservative in various products.
1,1,2-Tribromopropane: Shares a similar bromine substitution pattern but lacks the nitro group, leading to different chemical properties and applications.
2-Methyl-1-nitropropane: Lacks the bromine atoms, resulting in different reactivity and uses.
Properties
CAS No. |
62545-17-9 |
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Molecular Formula |
C4H6Br3NO2 |
Molecular Weight |
339.81 g/mol |
IUPAC Name |
1,1,2-tribromo-2-methyl-1-nitropropane |
InChI |
InChI=1S/C4H6Br3NO2/c1-3(2,5)4(6,7)8(9)10/h1-2H3 |
InChI Key |
IWNGEGVSUYAMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C([N+](=O)[O-])(Br)Br)Br |
Origin of Product |
United States |
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